Cas no 38401-70-6 (5-(4-Bromophenyl)thiophene-2-carbaldehyde)
5-(4-Bromophenyl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Bromophenyl)thiophene-2-carbaldehyde
- 5-(4-bromophenyl)-2-Thiophenecarboxaldehyde
- 2-Formyl-5-(4-bromophenyl)thiophene
- 5-(4-bromophenyl)-2-thiophenecarbaldehyde
- 5-(4-bromo-phenyl)-thiophene-2-carbaldehyde
- 5-(4-Bromphenyl)-2-thiophencarboxaldehyd
- 5-(p-Bromophenyl)thiophene-2-carboxaldehyde
- 5-p-Bromphenylthiophen-2-aldehyd
- AB07362
- AC1MS3FL
- AC1Q24P3
- CTK1B4901
- DTXSID10393819
- SCHEMBL1133684
- AKOS000118010
- 38401-70-6
- CS-0157601
- MFCD00829312
- Z235344911
- AS-76568
- DB-069687
- AB00772748-01
- EN300-27655
- HKRFAVKXDXDKBW-UHFFFAOYSA-N
-
- MDL: MFCD00829312
- Inchi: 1S/C11H7BrOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
- InChI Key: HKRFAVKXDXDKBW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=CC=C(C=O)S1
Computed Properties
- Exact Mass: 265.94011
- Monoisotopic Mass: 265.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- PSA: 17.07
- LogP: 3.99010
5-(4-Bromophenyl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 098581-250mg |
5-(4-Bromophenyl)thiophene-2-carbaldehyde, 95+% |
38401-70-6 | 95+% | 250mg |
$288.00 | 2023-09-05 | |
| Matrix Scientific | 098581-1g |
5-(4-Bromophenyl)thiophene-2-carbaldehyde, 95+% |
38401-70-6 | 95+% | 1g |
$639.00 | 2023-09-05 | |
| TRC | B805103-50mg |
5-(4-Bromophenyl)thiophene-2-carbaldehyde |
38401-70-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B805103-100mg |
5-(4-Bromophenyl)thiophene-2-carbaldehyde |
38401-70-6 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B805103-500mg |
5-(4-Bromophenyl)thiophene-2-carbaldehyde |
38401-70-6 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Alichem | A169004373-1g |
5-(4-Bromophenyl)thiophene-2-carbaldehyde |
38401-70-6 | 95% | 1g |
$278.76 | 2023-09-02 | |
| Alichem | A169004373-5g |
5-(4-Bromophenyl)thiophene-2-carbaldehyde |
38401-70-6 | 95% | 5g |
$811.44 | 2023-09-02 | |
| Chemenu | CM125182-1g |
5-(4-bromophenyl)thiophene-2-carbaldehyde |
38401-70-6 | 95% | 1g |
$282 | 2021-08-05 | |
| Chemenu | CM125182-1g |
5-(4-bromophenyl)thiophene-2-carbaldehyde |
38401-70-6 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B33235-1g |
5-(4-Bromophenyl)thiophene-2-carbaldehyde |
38401-70-6 | 95% | 1g |
¥1273.0 | 2022-10-09 |
5-(4-Bromophenyl)thiophene-2-carbaldehyde Suppliers
5-(4-Bromophenyl)thiophene-2-carbaldehyde Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 5-(4-Bromophenyl)thiophene-2-carbaldehyde
Recent Advances in the Application of 5-(4-Bromophenyl)thiophene-2-carbaldehyde (CAS: 38401-70-6) in Chemical Biology and Pharmaceutical Research
The compound 5-(4-Bromophenyl)thiophene-2-carbaldehyde (CAS: 38401-70-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the bromophenyl and thiophene moieties, make it a promising scaffold for the development of novel bioactive molecules.
Recent studies have focused on the synthesis and optimization of 5-(4-Bromophenyl)thiophene-2-carbaldehyde derivatives to enhance their pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that modifications at the aldehyde group of the compound could significantly improve its binding affinity to target proteins, particularly in the context of kinase inhibition. The study reported a series of derivatives with potent inhibitory activity against specific kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.
In addition to its applications in oncology, 5-(4-Bromophenyl)thiophene-2-carbaldehyde has shown promise in neurodegenerative disease research. A recent preprint on bioRxiv highlighted its role as a modulator of amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. The compound's ability to disrupt amyloid fibril formation was attributed to its thiophene core, which interacts with hydrophobic regions of the amyloid peptides. These findings open new avenues for the development of small-molecule therapeutics targeting protein misfolding diseases.
From a synthetic chemistry perspective, advances in the scalable production of 5-(4-Bromophenyl)thiophene-2-carbaldehyde have been reported. A 2024 paper in Organic Process Research & Development described a novel catalytic system that improves the yield and purity of the compound while reducing environmental impact. This development is particularly significant for industrial applications, where the demand for high-quality building blocks in drug discovery is increasing.
The compound's utility extends beyond pharmaceuticals into materials science. Recent work published in ACS Applied Materials & Interfaces explored its incorporation into organic electronic materials. The bromophenyl group's electron-withdrawing properties, combined with the thiophene's electron-rich character, create interesting optoelectronic properties that could be exploited in organic semiconductors and sensors.
Looking forward, the diverse applications of 5-(4-Bromophenyl)thiophene-2-carbaldehyde suggest it will remain an important compound in chemical biology research. Current challenges include improving its metabolic stability and bioavailability for pharmaceutical applications, as well as developing more sustainable synthetic routes. Ongoing research is expected to uncover additional therapeutic targets and material applications for this versatile molecule.
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